molecular formula C9H9ClN2 B13555580 (3-chloro-1H-indol-7-yl)methanamine

(3-chloro-1H-indol-7-yl)methanamine

Cat. No.: B13555580
M. Wt: 180.63 g/mol
InChI Key: VIRVHZKYAFMOEL-UHFFFAOYSA-N
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Description

(3-chloro-1H-indol-7-yl)methanamine is a compound belonging to the indole family, characterized by the presence of a chlorine atom at the 3rd position and a methanamine group at the 7th position of the indole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-1H-indol-7-yl)methanamine typically involves the chlorination of an indole precursor followed by the introduction of the methanamine group. One common method is the electrophilic substitution reaction where indole is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position. The resulting 3-chloroindole is then subjected to a nucleophilic substitution reaction with a suitable amine source to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-chloro-1H-indol-7-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

(3-chloro-1H-indol-7-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-chloro-1H-indol-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom at the 3rd position in (3-chloro-1H-indol-7-yl)methanamine imparts unique chemical reactivity and biological activity compared to its non-chlorinated counterparts. This structural feature can influence the compound’s binding affinity to molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

(3-chloro-1H-indol-7-yl)methanamine

InChI

InChI=1S/C9H9ClN2/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H,4,11H2

InChI Key

VIRVHZKYAFMOEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CN2)Cl)CN

Origin of Product

United States

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